molecular formula C12H17N3 B11791361 1-(4-Methyl-5-vinylpyridin-2-yl)piperazine

1-(4-Methyl-5-vinylpyridin-2-yl)piperazine

Cat. No.: B11791361
M. Wt: 203.28 g/mol
InChI Key: PIEFQZCTRWHPBG-UHFFFAOYSA-N
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Description

1-(4-Methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic compound that features a piperazine ring substituted with a 4-methyl-5-vinylpyridin-2-yl group

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce secondary amines. Substitution reactions can result in a variety of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine
  • 1-Methyl-4-(5-vinyl-pyridin-2-yl)-piperazine

Uniqueness

1-(4-Methyl-5-vinylpyridin-2-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications .

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

1-(5-ethenyl-4-methylpyridin-2-yl)piperazine

InChI

InChI=1S/C12H17N3/c1-3-11-9-14-12(8-10(11)2)15-6-4-13-5-7-15/h3,8-9,13H,1,4-7H2,2H3

InChI Key

PIEFQZCTRWHPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)N2CCNCC2

Origin of Product

United States

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